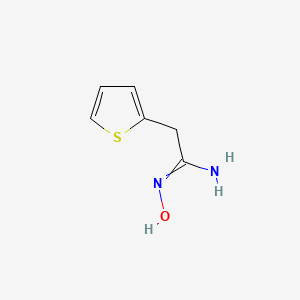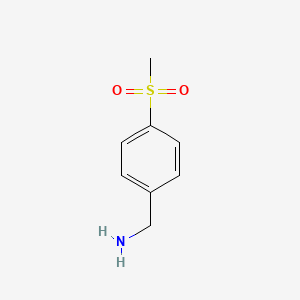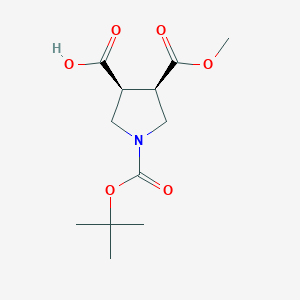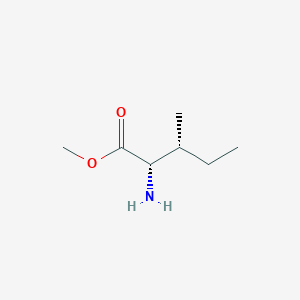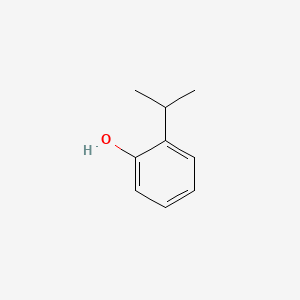
2-Isopropylphenol
描述
2-Isopropylphenol, also known as ortho-cumenol, is an organic compound with the molecular formula C₉H₁₂O. It is a type of phenol where an isopropyl group is attached to the second carbon of the benzene ring. This compound is known for its distinct aromatic properties and is used in various industrial and research applications .
作用机制
Target of Action
2-Isopropylphenol, also known as o-cumenol, is a compound that has been studied for its ability to activate various receptors. These include the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR) . These receptors play crucial roles in various physiological processes, including the regulation of gene expression, cell growth, and differentiation .
Mode of Action
It is known to interact with its targets (er, ar, pr, and err) and potentially induce changes in their activity . This interaction could lead to alterations in the transcriptional activity of these receptors, thereby influencing the expression of target genes and ultimately affecting cellular functions .
Biochemical Pathways
This compound is catabolized via a broad-spectrum meta cleavage pathway . This pathway is involved in the breakdown of complex organic compounds into simpler substances, which can then be utilized by the cell for various metabolic processes .
Pharmacokinetics
It is known that the compound is catabolized via a broad-spectrum meta cleavage pathway . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target receptors (ER, AR, PR, and ERR). By activating these receptors, this compound may influence various cellular processes, including gene expression, cell growth, and differentiation . .
生化分析
Biochemical Properties
2-Isopropylphenol interacts with various enzymes, proteins, and other biomolecules. It has been used to study its ability to activate estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR) . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in various metabolic pathways. While specific enzymes or cofactors that it interacts with have not been reported, it is likely that it affects metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 2-Isopropylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. Another method includes the reaction of phenol with propylene in the presence of a Lewis acid catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the cumene process, which involves the alkylation of benzene with propylene to form cumene, followed by oxidation and acid-catalyzed cleavage to yield phenol and acetone. The phenol is then further processed to obtain this compound .
化学反应分析
Types of Reactions: 2-Isopropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones
Reduction: Cyclohexanol derivatives
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
2-Isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
相似化合物的比较
2,6-Diisopropylphenol: Known for its use as an anesthetic (propofol).
4-Isopropylphenol: Used in the synthesis of other organic compounds.
2,4-Diisopropylphenol: Studied for its potential anticancer properties.
Uniqueness: 2-Isopropylphenol is unique due to its specific position of the isopropyl group on the benzene ring, which influences its chemical reactivity and biological activity. Its ability to activate multiple hormone receptors and its role as an impurity in propofol highlight its distinct properties compared to other similar compounds .
属性
IUPAC Name |
2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBJBYGJVIBWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Record name | O-ISOPROPYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044391 | |
| Record name | 2-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour | |
| Record name | O-ISOPROPYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Isopropylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19630 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Isopropylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg | |
| Record name | O-ISOPROPYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
220 °F (USCG, 1999) | |
| Record name | O-ISOPROPYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
slightly soluble in water, miscible (in ethanol) | |
| Record name | 2-Isopropylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999 | |
| Record name | O-ISOPROPYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Isopropylphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/577/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
88-69-7, 25168-06-3 | |
| Record name | O-ISOPROPYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Isopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Isopropylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2899Z0Q2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62.6 °F (USCG, 1999), 15 - 16 °C | |
| Record name | O-ISOPROPYL PHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/24054 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Isopropylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032029 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-isopropylphenol?
A1: The molecular formula of this compound is C9H12O, and its molecular weight is 136.19 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound, including: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic O-H and C-H stretches. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and connectivity of atoms within the molecule, distinguishing between different isomers. [, , ] * Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of this compound in complex mixtures, often used for analysis in environmental samples. [, , ] * UV-Visible Spectroscopy: Used to study the electronic transitions of the molecule and its interactions with light. [, ]
Q3: How does the structure of this compound influence its properties?
A3: The presence of both a hydroxyl (-OH) group and an isopropyl group on the benzene ring significantly influences the properties of this compound. * Hydrogen bonding: The hydroxyl group enables hydrogen bonding, contributing to its solubility in polar solvents like water. [] * Hydrophobicity: The isopropyl group increases its hydrophobicity, impacting its solubility in non-polar solvents. []* Reactivity: The positions of these groups influence its reactivity and selectivity in chemical reactions, such as alkylation or sulfonation. [, ]
Q4: What are the known biological activities of this compound?
A4: this compound has exhibited several biological activities:* Antifungal activity: It has shown promising antifungal activity against various plant pathogens, including those causing rice blast, tomato late blight, and cucumber anthracnose. [, , ]* Antibacterial activity: Research suggests that it can disrupt cell homeostasis and inhibit the growth of Staphylococcus aureus. []* Thyroid disruption: Studies in Xenopus laevis indicate potential thyroid hormone antagonist activity by interfering with triiodothyronine (T3) binding to transthyretin and thyroid hormone receptors. []
Q5: What is the mechanism of action of this compound against Staphylococcus aureus?
A5: Studies show that this compound might cause cell membrane damage in S. aureus, leading to decreased NADPH concentration, increased NADP+ and lipid peroxidation levels, ultimately disrupting cellular homeostasis. []
Q6: How does this compound contribute to flavor tainting in fish?
A6: this compound is one of the alkylphenols identified in the tissues of flavor-tainted fish, particularly walleye from the Wisconsin River. [, ] Its presence, along with other alkylphenols, is believed to contribute to undesirable "sheepy-muttony" aromas. []
Q7: Is this compound toxic to fish?
A7: While this compound contributes to off-flavors in fish, toxicity studies using the Microtox assay indicate that its toxicity is relatively low compared to other alkylphenols. Its EC50 value is higher than several other tested alkylphenols, suggesting a lower toxicity. []
Q8: How does this compound react in supercritical water?
A8: In supercritical water, this compound undergoes both dealkylation and rearrangement reactions:* Dealkylation: It breaks down into phenol and propene. This reaction is favored by high water density. [, ]* Rearrangement: It converts to 2-propylphenol, and this reaction is relatively independent of water density. [, ]
Q9: Can the reactions of this compound in supercritical water be controlled?
A9: Yes, manipulating the temperature and pressure (which influences water density) in supercritical water can control the rates of both alkylation and dealkylation reactions involving this compound. [, ]
Q10: Is this compound involved in any catalytic processes?
A10: While not a catalyst itself, this compound is a key intermediate in the synthesis of 2,6-diisopropylphenol (propofol), a widely used anesthetic. Its formation and subsequent isopropylation are crucial steps in propofol production. []
Q11: Have computational methods been applied to study this compound?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to study various aspects of this compound, including:* Geometric optimization: Determining the most stable molecular conformation. []* Vibrational frequency determination: Predicting its IR spectrum. []* Calculation of thermodynamic properties: Such as heat capacity, entropy, and enthalpy. []* Prediction of electronic properties: Such as dipole moment, polarizability, and hyperpolarizability. [, ]* Simulation of UV-Vis and ECD spectra: Understanding its interaction with light. []
Q12: How do structural modifications affect the biological activity of this compound derivatives?
A12: Structure-activity relationship (SAR) studies on this compound derivatives, particularly sulfonate esters, reveal that the type and position of substituents on the benzene ring significantly influence their antifungal activity against various plant pathogens. [, ] For instance, introducing specific substituents like o-toluenesulfonate or trichlorobenzenesulfonate can enhance activity against certain fungi. []
Q13: Are there any specific formulation strategies for this compound?
A14: While not extensively discussed in the provided research, formulation strategies for enhancing the stability and delivery of this compound could involve encapsulation in porous starch microspheres. This approach has proven effective for other essential oils, offering sustained and targeted delivery, potentially minimizing the required amount for desired effects. []
Q14: What is the environmental impact of this compound?
A15: this compound is considered an environmental contaminant, contributing to flavor tainting in fish. [, ] Its presence in river sediments suggests potential accumulation and impact on aquatic ecosystems. [] Further research is needed to fully understand its long-term environmental fate, bioaccumulation potential, and effects on different organisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



